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Compound of Interest

Compound Name: Dimethyl hexadecanedioate

Cat. No.: B102918 Get Quote

Disclaimer: Experimental data on the environmental fate and biodegradability of Dimethyl
hexadecanedioate (CAS: 19102-90-0) is limited in publicly accessible literature. This guide,

therefore, utilizes data from structurally similar long-chain aliphatic esters and predictions from

well-established Quantitative Structure-Activity Relationship (QSAR) models, such as the US

EPA's EPI Suite™, to provide a comprehensive overview for researchers, scientists, and drug

development professionals. The information presented herein should be considered

estimations pending experimental verification.

Predicted Environmental Fate and Physicochemical
Properties
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict

the physicochemical and environmental fate properties of a chemical based on its molecular

structure. The following table summarizes the predicted properties for Dimethyl
hexadecanedioate, which are crucial for understanding its environmental distribution and

persistence.
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Parameter Predicted Value
Interpretation and
Environmental Relevance

Molecular Weight 314.5 g/mol A moderately sized molecule.

LogKow (Octanol-Water

Partition Coefficient)
6.3

Indicates a high potential for

bioaccumulation in fatty tissues

of organisms and strong

adsorption to organic matter in

soil and sediment.

Water Solubility 0.048 mg/L

Very low water solubility,

suggesting that the compound

will predominantly partition to

soil, sediment, and biota rather

than remaining in the water

column.

Vapor Pressure 1.1 x 10⁻⁶ mmHg

Low vapor pressure, indicating

that volatilization from water or

soil surfaces is not a significant

environmental fate process.

Henry's Law Constant 1.5 x 10⁻⁵ atm-m³/mol

A low value, further suggesting

that volatilization from water is

not a significant removal

mechanism.

Soil Adsorption Coefficient

(Koc)
1.2 x 10⁴ L/kg

High adsorption to soil and

sediment organic carbon,

indicating low mobility in soil

and a tendency to be retained

in the solid phase of aquatic

systems.

Atmospheric Oxidation Half-

Life
20 hours

If volatilized, it is expected to

be rapidly degraded in the

atmosphere by reacting with

hydroxyl radicals.
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Abiotic Degradation
Abiotic degradation processes, including hydrolysis and photolysis, can contribute to the

transformation of Dimethyl hexadecanedioate in the environment.

Hydrolysis
The ester linkages in Dimethyl hexadecanedioate are susceptible to hydrolysis, which is the

cleavage of the molecule by reaction with water. This process is a critical first step in its

environmental degradation, yielding methanol and hexadecanedioic acid. The rate of hydrolysis

is pH-dependent, being faster under alkaline and acidic conditions compared to neutral pH.

Based on data for other long-chain aliphatic esters, the following hydrolysis half-lives are

estimated:

pH Estimated Half-Life

4 (Acidic) > 1 year

7 (Neutral) Months to > 1 year

9 (Alkaline) Weeks to Months

Photolysis
Direct photolysis, the degradation of a molecule by direct absorption of sunlight, is not

expected to be a significant fate process for Dimethyl hexadecanedioate as it does not

contain chromophores that absorb light in the environmentally relevant UV spectrum (>290

nm). However, indirect photolysis, involving reactions with photochemically generated reactive

species like hydroxyl radicals in water or on surfaces, may contribute to its degradation,

although this is likely a minor pathway compared to biodegradation.

Biodegradation
The primary route for the environmental degradation of Dimethyl hexadecanedioate is

expected to be biodegradation by microorganisms.
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"Ready biodegradability" refers to the ability of a substance to undergo rapid and ultimate

degradation in an aerobic aqueous environment under stringent laboratory conditions, as

defined by standardized tests like the OECD 301 series.

Based on its chemical structure (a long-chain aliphatic ester), Dimethyl hexadecanedioate is

not expected to pass the stringent criteria for ready biodegradability. While it is likely to be

biodegradable, the rate of degradation may not be rapid enough to meet the 10-day window

requirement of these tests. Its low water solubility can also be a limiting factor for bioavailability

to microorganisms in these aqueous tests.

Inherent Biodegradability and Proposed Metabolic
Pathway
While not readily biodegradable, Dimethyl hexadecanedioate is expected to be inherently

biodegradable, meaning it has the potential to be degraded by adapted microbial populations in

the environment over a longer period. The proposed metabolic pathway is as follows:

Initial Hydrolysis: The degradation process is initiated by the enzymatic hydrolysis of the two

ester bonds by esterases, releasing two molecules of methanol and one molecule of

hexadecanedioic acid.

β-Oxidation of Hexadecanedioic Acid: The resulting hexadecanedioic acid, a long-chain

dicarboxylic acid, is then metabolized through the β-oxidation pathway. This is a well-

established metabolic route for fatty acids and dicarboxylic acids, where the molecule is

sequentially shortened by two-carbon units, producing acetyl-CoA. The acetyl-CoA then

enters the citric acid cycle (TCA cycle) for energy production and biomass synthesis, leading

to the ultimate mineralization of the parent compound to carbon dioxide and water.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b102918?utm_src=pdf-body
https://www.benchchem.com/product/b102918?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proposed Metabolic Pathway of Dimethyl Hexadecanedioate
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Proposed metabolic pathway for Dimethyl hexadecanedioate.

Experimental Protocols
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To definitively determine the environmental fate of Dimethyl hexadecanedioate, the following

standardized experimental protocols would be employed.

Ready Biodegradability: OECD 301B (CO₂ Evolution
Test)
This test measures the amount of carbon dioxide produced during the biodegradation of the

test substance by a mixed microbial inoculum.

Methodology:

Preparation of Test Medium: A mineral salt medium is prepared, and the test substance is

added as the sole source of organic carbon, typically at a concentration of 10-20 mg/L.

Inoculum: An inoculum of microorganisms is obtained from the activated sludge of a

wastewater treatment plant.

Test Setup: The test substance and inoculum are combined in sealed vessels. Control

vessels containing only the inoculum (to measure background CO₂ evolution) and reference

vessels with a readily biodegradable substance (e.g., sodium benzoate, to ensure the

inoculum is active) are also prepared.

Incubation: The vessels are incubated in the dark at a constant temperature (20-25°C) for 28

days with continuous aeration with CO₂-free air.

CO₂ Measurement: The CO₂ produced in each vessel is trapped in a barium hydroxide or

sodium hydroxide solution and quantified by titration or with an inorganic carbon analyzer at

regular intervals.

Data Analysis: The percentage of biodegradation is calculated by comparing the amount of

CO₂ produced from the test substance to its theoretical maximum (ThCO₂). To be considered

readily biodegradable, at least 60% of the ThCO₂ must be produced within a 10-day window

during the 28-day test period.
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Workflow for OECD 301B Ready Biodegradability Test
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Experimental workflow for the OECD 301B CO₂ Evolution Test.

Hydrolysis as a Function of pH: OECD 111
This guideline describes a procedure to determine the rate of abiotic hydrolysis of chemicals at

different pH values.

Methodology:
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Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

Test Substance Addition: A sterile solution of Dimethyl hexadecanedioate is added to the

buffer solutions at a low concentration.

Incubation: The solutions are incubated in the dark at a constant temperature.

Sampling and Analysis: Aliquots are taken at various time intervals and analyzed for the

concentration of the parent compound using a suitable analytical method (e.g., HPLC or GC-

MS).

Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the test

substance against time. The hydrolysis rate constant and the half-life are then calculated for

each pH.

Conclusion
In the absence of experimental data, a comprehensive assessment based on QSAR modeling

and analogy to structurally similar compounds suggests that Dimethyl hexadecanedioate is

not likely to be readily biodegradable but is expected to be inherently biodegradable in the

environment. Its primary degradation pathway is predicted to be an initial enzymatic hydrolysis

of the ester bonds, followed by the β-oxidation of the resulting hexadecanedioic acid. Due to its

high LogKow and low water solubility, Dimethyl hexadecanedioate is expected to partition to

soil and sediment, where it will be available for microbial degradation. Abiotic degradation

processes such as hydrolysis and photolysis are considered to be minor contributors to its

overall environmental fate. The generation of experimental data using standardized OECD

protocols is essential to confirm these predictions and to conduct a thorough environmental risk

assessment.

To cite this document: BenchChem. [The Environmental Fate and Biodegradability of
Dimethyl Hexadecanedioate: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b102918#environmental-fate-and-
biodegradability-of-dimethyl-hexadecanedioate]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b102918?utm_src=pdf-body
https://www.benchchem.com/product/b102918?utm_src=pdf-body
https://www.benchchem.com/product/b102918?utm_src=pdf-body
https://www.benchchem.com/product/b102918#environmental-fate-and-biodegradability-of-dimethyl-hexadecanedioate
https://www.benchchem.com/product/b102918#environmental-fate-and-biodegradability-of-dimethyl-hexadecanedioate
https://www.benchchem.com/product/b102918#environmental-fate-and-biodegradability-of-dimethyl-hexadecanedioate
https://www.benchchem.com/product/b102918#environmental-fate-and-biodegradability-of-dimethyl-hexadecanedioate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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